molecular formula C27H38O8 B14503278 Ethoxyacetyl-k-strophanthidine CAS No. 63979-69-1

Ethoxyacetyl-k-strophanthidine

Cat. No.: B14503278
CAS No.: 63979-69-1
M. Wt: 490.6 g/mol
InChI Key: DSPOGXDJTMFPCP-RHEGXVRHSA-N
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Description

Ethoxyacetyl-k-strophanthidine is a derivative of k-strophanthidin, a cardiac glycoside found in species of the genus Strophanthus. This compound is known for its potent biological activities, particularly its ability to inhibit the Na+/K+ ATPase enzyme, which plays a crucial role in cardiac muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxyacetyl-k-strophanthidine typically involves the modification of k-strophanthidin. One common method is the esterification of k-strophanthidin with ethoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethoxyacetyl-k-strophanthidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups.

    Reduction: The compound can be reduced to form various derivatives with different biological activities.

    Substitution: The ethoxyacetyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Ethoxyacetyl-k-strophanthidine has a wide range of scientific research applications:

Mechanism of Action

Ethoxyacetyl-k-strophanthidine exerts its effects by inhibiting the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making the compound a potent inotropic agent .

Comparison with Similar Compounds

Ethoxyacetyl-k-strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it has unique structural features that confer distinct biological activities. For example, the ethoxyacetyl group enhances its lipophilicity, which can affect its absorption and distribution in the body.

List of Similar Compounds

This compound stands out due to its unique combination of structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

63979-69-1

Molecular Formula

C27H38O8

Molecular Weight

490.6 g/mol

IUPAC Name

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethoxyacetate

InChI

InChI=1S/C27H38O8/c1-3-33-15-23(30)35-18-4-9-25(16-28)20-5-8-24(2)19(17-12-22(29)34-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,16,18-21,31-32H,3-11,13-15H2,1-2H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1

InChI Key

DSPOGXDJTMFPCP-RHEGXVRHSA-N

Isomeric SMILES

CCOCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O

Canonical SMILES

CCOCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

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